Cas no 53524-88-2 (naphtho[2,1-b]furan-2-carbohydrazide)
naphtho[2,1-b]furan-2-carbohydrazide Chemical and Physical Properties
Names and Identifiers
-
- naphtho[2,1-b]furan-2-carbohydrazide
- benzo[e][1]benzofuran-2-carbohydrazide
- naphthobfurancarbohydrazide
- naphthofuran-2-carbohydrazide
- AKOS005071412
- MFCD02571397
- SB86315
- SMR000335913
- MLS000721610
- 2-(3-Naphtho[2,1-b]furan-2-carbohydrazide
- 9R-0261
- 53524-88-2
- A829652
- LAMSRGJJBGMGDU-UHFFFAOYSA-N
- HMS2700G03
- CHEMBL1338699
- DTXSID00377481
- SCHEMBL16271245
- J-523453
- 2-benzo[e]benzofurancarbohydrazide
- DB-052356
-
- MDL: MFCD02571397
- Inchi: 1S/C13H10N2O2/c14-15-13(16)12-7-10-9-4-2-1-3-8(9)5-6-11(10)17-12/h1-7H,14H2,(H,15,16)
- InChI Key: LAMSRGJJBGMGDU-UHFFFAOYSA-N
- SMILES: O1C(C(NN)=O)=CC2=C1C=CC1C=CC=CC2=1
Computed Properties
- Exact Mass: 226.07400
- Monoisotopic Mass: 226.074227566g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 308
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 68.3Ų
Experimental Properties
- Melting Point: 252-255°C
- PSA: 68.26000
- LogP: 3.28070
naphtho[2,1-b]furan-2-carbohydrazide Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
naphtho[2,1-b]furan-2-carbohydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A159002712-1g |
Naphtho[2,1-b]furan-2-carbohydrazide |
53524-88-2 | 95% | 1g |
$400.00 | 2023-09-01 | |
| abcr | AB158369-1 g |
Naphtho[2,1-b]furan-2-carbohydrazide; . |
53524-88-2 | 1 g |
€587.80 | 2023-07-20 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-301457-1mg |
Naphtho[2,1-b]furan-2-carbohydrazide, |
53524-88-2 | 1mg |
¥519.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-301457A-5mg |
Naphtho[2,1-b]furan-2-carbohydrazide, |
53524-88-2 | 5mg |
¥587.00 | 2023-09-05 | ||
| abcr | AB158369-1g |
Naphtho[2,1-b]furan-2-carbohydrazide; . |
53524-88-2 | 1g |
€587.80 | 2025-04-18 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-301457-1 mg |
Naphtho[2,1-b]furan-2-carbohydrazide, |
53524-88-2 | 1mg |
¥519.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-301457A-5 mg |
Naphtho[2,1-b]furan-2-carbohydrazide, |
53524-88-2 | 5mg |
¥587.00 | 2023-07-11 | ||
| A2B Chem LLC | AG22962-1mg |
NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE |
53524-88-2 | >95% | 1mg |
$201.00 | 2024-04-19 | |
| A2B Chem LLC | AG22962-5mg |
NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE |
53524-88-2 | >95% | 5mg |
$214.00 | 2024-04-19 | |
| A2B Chem LLC | AG22962-10mg |
NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE |
53524-88-2 | >95% | 10mg |
$240.00 | 2024-04-19 |
naphtho[2,1-b]furan-2-carbohydrazide Suppliers
naphtho[2,1-b]furan-2-carbohydrazide Related Literature
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on naphtho[2,1-b]furan-2-carbohydrazide
Recent Advances in the Study of Naphtho[2,1-b]furan-2-carbohydrazide (CAS: 53524-88-2) in Chemical Biology and Pharmaceutical Research
Naphtho[2,1-b]furan-2-carbohydrazide (CAS: 53524-88-2) is a heterocyclic compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its unique naphthofuran core and carbohydrazide functional group, has been the subject of numerous studies aimed at exploring its biological activities, synthetic pathways, and therapeutic potential. Recent advancements in synthetic chemistry and molecular biology have enabled researchers to delve deeper into the properties and applications of this intriguing molecule.
One of the key areas of interest in the study of naphtho[2,1-b]furan-2-carbohydrazide is its potential as an antimicrobial agent. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis and inhibit key enzymatic processes. These findings suggest that naphtho[2,1-b]furan-2-carbohydrazide could serve as a promising scaffold for the development of novel antibiotics.
In addition to its antimicrobial properties, naphtho[2,1-b]furan-2-carbohydrazide has also shown potential as an anticancer agent. A recent study in Bioorganic & Medicinal Chemistry Letters reported that certain derivatives of this compound exhibit selective cytotoxicity against cancer cell lines, particularly those associated with breast and lung cancers. Mechanistic studies revealed that these derivatives induce apoptosis via the mitochondrial pathway and inhibit the activity of topoisomerase II, a critical enzyme involved in DNA replication. These results highlight the compound's potential as a lead candidate for anticancer drug development.
The synthesis of naphtho[2,1-b]furan-2-carbohydrazide and its derivatives has also been a focus of recent research. A 2022 publication in Organic Letters described a novel, high-yield synthetic route that utilizes palladium-catalyzed cross-coupling reactions to introduce various functional groups to the naphthofuran core. This method offers significant advantages over traditional synthetic approaches, including improved efficiency and scalability, which are critical for large-scale pharmaceutical production. Furthermore, computational studies have been employed to predict the physicochemical properties and bioactivity of new derivatives, aiding in the rational design of more effective compounds.
Despite these promising developments, challenges remain in the clinical translation of naphtho[2,1-b]furan-2-carbohydrazide-based therapeutics. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further preclinical and clinical studies. However, the growing body of research underscores the compound's versatility and potential across multiple therapeutic areas. As synthetic methodologies and biological screening techniques continue to advance, naphtho[2,1-b]furan-2-carbohydrazide is poised to play an increasingly important role in the discovery and development of new drugs.
In conclusion, naphtho[2,1-b]furan-2-carbohydrazide (CAS: 53524-88-2) represents a promising area of research in chemical biology and pharmaceutical science. Its diverse biological activities, coupled with advances in synthetic chemistry, make it a valuable candidate for further investigation. Future studies should focus on optimizing its pharmacological properties and exploring its mechanisms of action in greater detail, with the ultimate goal of translating these findings into clinically viable therapeutics.
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